1-(2-Phenylethyl)piperidine-4-thiol

Ferroptosis GPX4 inhibition Covalent probe

Researchers requiring a validated dual-pharmacophore building block for covalent inhibitor design often face supply inconsistency for N-alkylated piperidine-4-thiols. This compound directly resolves that need, providing a reactive C4 thiol and N-phenethyl motif essential for target engagement. - GPX4 Probe Design: Measured Kd of 315 nM enables SAR-driven covalent inhibitor optimization. - PDE4A Hit Fragment: Demonstrates sub-micromolar IC50 (<1,000 nM), offering >50-fold potency over unsubstituted piperidine-4-thiol. - CNS Library Assembly: Facilitates modular synthesis of 5-HT2A receptor-selective thioether derivatives.

Molecular Formula C13H19NS
Molecular Weight 221.36 g/mol
Cat. No. B13301000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Phenylethyl)piperidine-4-thiol
Molecular FormulaC13H19NS
Molecular Weight221.36 g/mol
Structural Identifiers
SMILESC1CN(CCC1S)CCC2=CC=CC=C2
InChIInChI=1S/C13H19NS/c15-13-7-10-14(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2
InChIKeyJHDYPWYQWZDPDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Phenylethyl)piperidine-4-thiol Overview


1-(2-Phenylethyl)piperidine-4-thiol (CAS 156757-17-4, MF C13H19NS, MW ~221.36 g/mol) is a bifunctional organic compound belonging to the class of N-alkylated piperidine-4-thiols . It is structurally defined by a piperidine ring bearing a 2-phenylethyl group at the N1 position and a free thiol (-SH) substituent at the C4 position. This specific substitution pattern imparts dual chemical reactivity—nucleophilic thiol chemistry and tertiary amine basicity—that distinguishes it from simple piperidines or phenethylamines. It is primarily employed as a synthetic building block and a biochemical probe in research settings, where its thiol moiety enables covalent conjugation, metal coordination, and redox-sensitive pharmacology .

Dual-reactive building block: nucleophilic thiol and tertiary amine handle

Thiol group enables covalent conjugation, metal coordination, and redox-sensitive probe design

N-phenethyl group supports sigma receptor, PDE4A, and GPX4 target engagement studies

Why 1-(2-Phenylethyl)piperidine-4-thiol Is Irreplaceable


Generic substitution of 1-(2-phenylethyl)piperidine-4-thiol with structurally similar alternatives (e.g., 4-piperidinethiol or 1-(2-phenylethyl)piperidine) is not scientifically valid for applications requiring the intact dual pharmacophore. The 2-phenylethyl N-substituent is critical for conferring sigma receptor binding affinity, as removal of the nitrogen atom from phenylalkylpiperidines abrogates sigma-1/sigma-2 receptor engagement [1]. Conversely, the C4 thiol group provides a reactive handle for covalent derivatization (e.g., thioether formation, disulfide exchange, metal chelation) that is absent in the corresponding 4-hydroxy or 4-unsubstituted piperidine analogs [2]. Thus, procurement decisions must evaluate the compound's specific utility based on the quantitative differential evidence presented below, rather than relying on in-class or scaffold-hopping assumptions.

4-Piperidinethiol (lacking N-phenethyl) may lose sigma receptor recognition and PDE4A inhibitory activity

1-(2-Phenylethyl)piperidine (lacking C4 thiol) cannot support covalent conjugation or metal chelation

4-Hydroxy analog eliminates GPX4 binding reactivity, limiting use in ferroptosis pathway probes

1-(2-Phenylethyl)piperidine-4-thiol vs. Closest Analogs


GPX4 Binding Affinity

1-(2-Phenylethyl)piperidine-4-thiol binds to Glutathione Peroxidase 4 (GPX4) with a Kd of 315 nM as determined by surface plasmon resonance (SPR) [1]. This affinity is critically dependent on the C4 thiol moiety, which can engage the active site selenocysteine residue. In contrast, the structurally analogous 4-hydroxy-1-(2-phenylethyl)piperidine (lacking the thiol group) exhibits no detectable GPX4 binding (Kd > 10,000 nM) under identical assay conditions [2].

GPX4 Binding
Head-to-head
Kd 315 nM vs >10,000 nM (>30-fold higher affinity)
Critical thiol-dependent affinity for GPX4 probe design
Reported SPR data (BindingDB)
Ferroptosis GPX4 inhibition Covalent probe

PDE4A Inhibitory Activity

In vitro evaluation against unpurified recombinant Phosphodiesterase type 4A (PDE4A) demonstrated that 1-(2-phenylethyl)piperidine-4-thiol exhibits sub-micromolar inhibitory activity (IC50 < 1,000 nM) [1]. Under the same assay conditions, the simpler piperidine-4-thiol (lacking the N-phenethyl substituent) is reported to be inactive (IC50 > 50,000 nM) [2]. This differential activity underscores the essential contribution of the N-aralkyl substituent to PDE4A recognition.

PDE4A Inhibition
Cross-study comparable
IC50 <1,000 nM vs >50,000 nM (>50-fold gain)
N-phenethyl substituent essential for PDE4A recognition
Unpurified recombinant PDE4A assay
Phosphodiesterase inhibition PDE4A Anti-inflammatory

Sigma Receptor Binding Profile

1-(2-Phenylethyl)piperidine-4-thiol shares the core N-phenethylpiperidine scaffold with the selective sigma receptor antagonist AC927 [1]. However, the introduction of the C4 thiol group is predicted to modulate receptor binding kinetics and metabolic stability. While direct binding data for 1-(2-phenylethyl)piperidine-4-thiol at sigma receptors are not publicly available, class-level inference from the parent compound AC927 (Ki = 30 ± 2 nM for sigma-1; Ki = 138 ± 18 nM for sigma-2) suggests that the 2-phenylethyl substituent is the primary determinant of sigma receptor engagement [2]. The C4 thiol may enhance residence time or enable covalent trapping strategies not feasible with the unsubstituted piperidine.

Sigma-1 Binding
Class-level inference
Scaffold-shared with AC927 (Ki 30 nM); thiol-modulated
N-phenethyl group drives sigma receptor engagement; thiol enables covalent trapping
Direct binding data not available
Sigma receptor CNS pharmacology Neuroprotection

1-(2-Phenylethyl)piperidine-4-thiol Application Scenarios


GPX4 Covalent Probe Development

Utilize 1-(2-phenylethyl)piperidine-4-thiol as a starting point for designing covalent inhibitors or activity-based probes targeting GPX4. The measured Kd of 315 nM [1] and the presence of a reactive thiol group enable structure-activity relationship (SAR) studies focused on optimizing covalent engagement with the GPX4 active site selenocysteine. This application is predicated on the >30-fold affinity advantage over the corresponding 4-hydroxy analog [2].

PDE4A Inhibitor Discovery

Employ this compound as a validated hit fragment in PDE4A inhibitor screening cascades. Its sub-micromolar inhibitory activity (IC50 <1,000 nM) against recombinant PDE4A [1] provides a tractable starting point for medicinal chemistry optimization. The >50-fold potency differential relative to unsubstituted piperidine-4-thiol [2] validates the N-phenethyl substituent as a key pharmacophoric element for PDE4A recognition.

5-HT2A Ligand & Thioether Synthesis

Leverage the C4 thiol group as a nucleophilic handle for synthesizing 4-piperidinylthioether and sulfone derivatives, which have demonstrated selective affinity for the 5-HT2A receptor [1]. The N-(2-phenylethyl) substitution pattern aligns with the structural requirements of this receptor class, and the thiol facilitates modular assembly of focused chemical libraries for central nervous system (CNS) target exploration.

Radiometal Chelator Design

Use 1-(2-phenylethyl)piperidine-4-thiol as a bifunctional chelator precursor for synthesizing neutral MVO (M = Tc, Re) amine-thiol complexes [1]. The pendant phenylpiperidine group provides a targeting vector for biological recognition, while the thiol and amine donors enable stable coordination to radiometals, making it a candidate scaffold for SPECT imaging probe development.

Application
Selection Property
Validation Focus
GPX4 covalent probe development
Thiol-dependent GPX4 engagement
Covalent binding to active site selenocysteine
PDE4A inhibitor screening
N-phenethyl substituent for PDE4A recognition
Inhibitory potency in enzyme assays
5-HT2A ligand library synthesis
C4 thiol as nucleophilic handle
Receptor binding and selectivity profiling
Radiometal chelator design
Bifunctional amine-thiol coordination
Stable MVO (Tc, Re) complex formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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